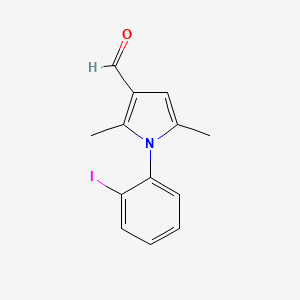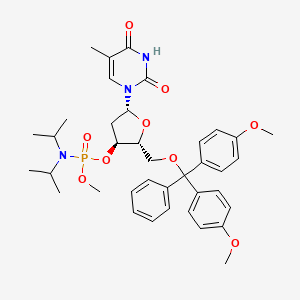
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound widely used in the field of oligonucleotide synthesis. This compound is a derivative of thymidine, a nucleoside component of DNA, and is modified with a dimethoxytrityl group at the 5’ position and a phosphoramidite group at the 3’ position. These modifications make it a crucial reagent in the synthesis of DNA sequences through solid-phase synthesis techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxythymidine is protected by reacting it with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This forms the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine.
Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as N,N-diisopropylethylamine. This results in the formation of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high purity and yield. The reagents and solvents used are of high quality, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in DNA synthesis.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole in acetonitrile.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-phosphate.
Substitution: 2’-deoxythymidine.
Coupling: Oligonucleotides with phosphodiester linkages.
Wissenschaftliche Forschungsanwendungen
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various chemical and biochemical studies.
Biology: Oligonucleotides synthesized using this compound are used in techniques such as polymerase chain reaction (PCR), DNA sequencing, and gene synthesis.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications.
Industry: The compound is used in the production of diagnostic kits and molecular biology reagents.
Wirkmechanismus
The primary mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its role in the synthesis of DNA sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphodiester bond, which is a key step in the elongation of the DNA chain. The dimethoxytrityl group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl position during the synthesis process. Once the desired sequence is synthesized, the protecting group is removed to yield the final oligonucleotide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is unique due to its specific base (thymidine) and the presence of the dimethoxytrityl protecting group. This combination allows for selective and efficient synthesis of thymidine-containing oligonucleotides, which are essential for various biological and medical applications. The compound’s stability and reactivity make it a preferred choice in automated DNA synthesis protocols.
Eigenschaften
Molekularformel |
C38H48N3O9P |
|---|---|
Molekulargewicht |
721.8 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphoryl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O9P/c1-25(2)41(26(3)4)51(44,47-8)50-33-22-35(40-23-27(5)36(42)39-37(40)43)49-34(33)24-48-38(28-12-10-9-11-13-28,29-14-18-31(45-6)19-15-29)30-16-20-32(46-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,51?/m0/s1 |
InChI-Schlüssel |
BFAAKSZTGKHGAZ-KNZOWJQWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


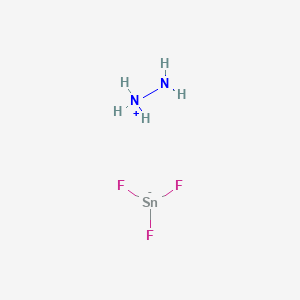


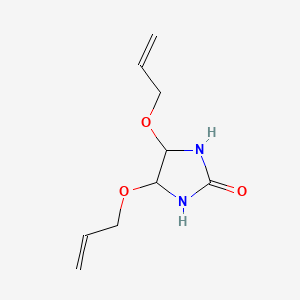

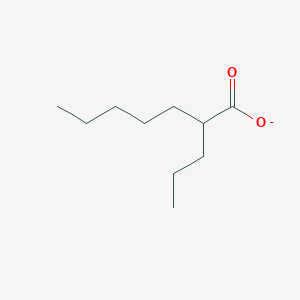
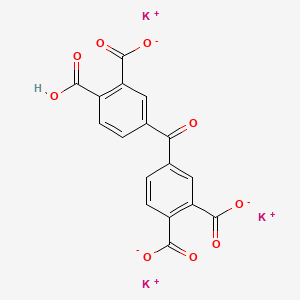
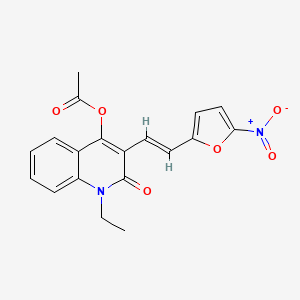
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
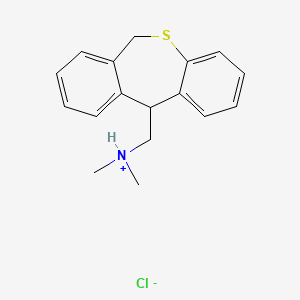
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)

